2-N-(3-Aminopropyl)pyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

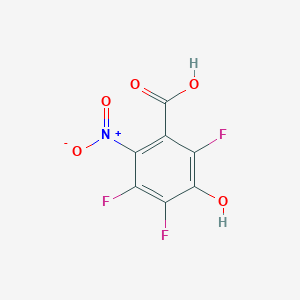

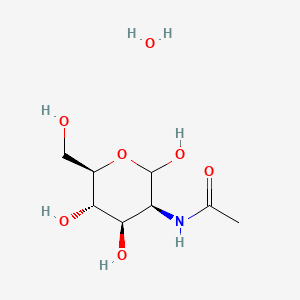

“2-N-(3-Aminopropyl)pyridine-2,3-diamine” is an organic compound that contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, and 6 aromatic bonds. It has a six-membered ring and contains 1 primary amine (aliphatic) and 1 primary amine (aromatic) . It has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) ECL .

Molecular Structure Analysis

The molecular structure of “2-N-(3-Aminopropyl)pyridine-2,3-diamine” is based on structures generated from information available in ECHA’s databases . The molecular formula of the compound is C8H14N4 .Chemical Reactions Analysis

“2-N-(3-Aminopropyl)pyridine-2,3-diamine” has been used as a coreactant in electrogenerated chemiluminescence (ECL) reactions. It has been found to be more effective than tripropylamine at gold and platinum electrodes .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Heterocyclic N-oxide derivatives, such as those synthesized from pyridine, are celebrated for their utility as synthetic intermediates and their biological importance. These compounds play crucial roles in forming metal complexes, designing catalysts, facilitating asymmetric catalysis and synthesis, and in medicinal applications, showcasing their versatility in organic chemistry and drug development fields (Dongli Li et al., 2019).

Drug Development and Medicinal Chemistry

Pyridine derivatives are integral in the medicinal chemistry landscape due to their diverse biological activities. These compounds serve as foundational structures in the development of new drugs, with applications ranging from antifungal, antibacterial, and anticancer therapies to roles in chemosensing and analytical chemistry. The structural characteristics of pyridine-based compounds allow for their use in creating effective chemosensors for detecting various species, underscoring their importance in both therapeutic and diagnostic applications (Gasem Mohammad Abu-Taweel et al., 2022).

Chemosensing

The ability of pyridine derivatives to function as exquisite sensing materials is well-documented. These compounds, due to their capacity to form both coordination and hydrogen bonds, are employed as sensing probes in the development of optical sensors. Their broad range of biological and medicinal applications further demonstrates the multifaceted utility of pyridine-based compounds in scientific research (Gitanjali Jindal and N. Kaur, 2021).

Environmental and Agricultural Applications

In the context of environmental and agricultural sciences, pyridine-based compounds, particularly through their role in the synthesis of agrochemicals or pesticides, have demonstrated significant utility. The discovery and application of pyridine derivatives as fungicides, insecticides, and herbicides emphasize their critical role in supporting sustainable agricultural practices and ensuring food security (A. Guan et al., 2016).

Safety and Hazards

Propriétés

IUPAC Name |

2-N-(3-aminopropyl)pyridine-2,3-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-4-2-6-12-8-7(10)3-1-5-11-8/h1,3,5H,2,4,6,9-10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOBCIKFBSCYAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NCCCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-(3-aminopropyl)pyridine-2,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.